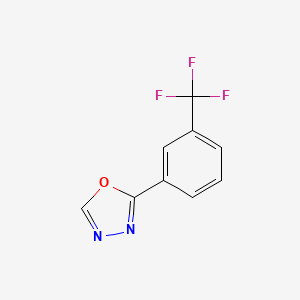
6-Chloro-2-fluoro-3-iodobenzyl alcohol
Overview
Description
6-Chloro-2-fluoro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H5ClFIO and a molecular weight of 286.47 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzyl alcohol framework, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-iodobenzyl alcohol typically involves multi-step organic reactions. One common method includes the halogenation of a benzyl alcohol derivative, followed by selective substitution reactions to introduce the chloro, fluoro, and iodo groups . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol group to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where the chloro, fluoro, or iodo groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-fluoro-3-iodobenzyl alcohol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of halogen substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-iodophenol
- 6-Chloro-2-fluoro-3-iodoaniline
- 6-Chloro-2-fluoro-3-iodobenzoic acid
Uniqueness
6-Chloro-2-fluoro-3-iodobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLZPPZBUXGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)


![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)

![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)





